4-Amino-3-iodopyridine
Overview
Description
4-Amino-3-iodopyridine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and an iodine atom at the third position on the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-iodopyridine typically involves the iodination of 4-Aminopyridine. One common method includes the reaction of 4-Aminopyridine with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be employed to introduce the iodine atom onto the pyridine ring .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki coupling or Sonogashira coupling.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of palladium catalysts and boronic acids under basic conditions.
Sonogashira Coupling: Involves the use of palladium and copper catalysts along with terminal alkynes.
Major Products:
Suzuki Coupling: Produces biaryl compounds.
Sonogashira Coupling: Produces alkynyl-substituted pyridines.
Scientific Research Applications
4-Amino-3-iodopyridine is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of biologically active molecules and probes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Amino-3-iodopyridine is primarily related to its role as an intermediate in chemical reactions. It acts as a precursor for the synthesis of various biologically active molecules. The iodine atom on the pyridine ring facilitates its participation in cross-coupling reactions, enabling the formation of diverse chemical structures .
Comparison with Similar Compounds
- 4-Amino-3-chloropyridine
- 4-Amino-3-bromopyridine
- 4-Amino-3-fluoropyridine
Comparison: 4-Amino-3-iodopyridine is unique due to the presence of the iodine atom, which is larger and more polarizable compared to chlorine, bromine, and fluorine. This makes it more reactive in certain types of chemical reactions, such as cross-coupling reactions. Additionally, the iodine atom can be easily substituted, providing versatility in synthetic applications .
Properties
IUPAC Name |
3-iodopyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-3-8-2-1-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOCEDVVZKFHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363976 | |
Record name | 4-Amino-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-27-7 | |
Record name | 3-Iodo-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88511-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-amino-3-iodopyridine in the synthesis of meso-5-azaindolyl-appended Zn(II) porphyrins?
A1: this compound serves as a key building block in a palladium-catalyzed annulation reaction with meso-hexynyl Zn(II) porphyrin. [] This reaction efficiently forms a new five-membered nitrogen-containing ring, resulting in the formation of meso-3-(5-azaindolyl)-substituted Zn(II) porphyrin as the major product. [] Essentially, the this compound molecule provides the structural framework for incorporating the 5-azaindolyl moiety into the porphyrin system.
Q2: Are there any other examples of this compound being used in similar reactions?
A2: Yes, the research paper highlights the versatility of this reaction by demonstrating its applicability with other aromatic compounds. [] For instance, 2-iodoaniline and 2-iodophenol also undergo the palladium-catalyzed [3 + 2] annulation with meso-hexynyl Zn(II) porphyrin. [] This results in the successful synthesis of meso-indolyl- and benzofuranyl-substituted Zn(II) porphyrins, respectively. [] This showcases the broader potential of using this compound and similar compounds for creating diverse porphyrin derivatives with potentially unique properties.
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